

Spectroscopic Blueprint of Fluvoxketone: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Fluvoxketone**

Cat. No.: **B195942**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Fluvoxketone**, a known impurity and synthetic intermediate of the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Fluvoxketone**, along with standardized experimental protocols for these analytical techniques. Furthermore, a plausible signaling pathway for the parent compound, Fluvoxamine, is illustrated to provide a biological context.

Chemical Identity and Structure

- Systematic Name: 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
- Common Name: **Fluvoxketone**
- CAS Number: 61718-80-7
- Molecular Formula: $C_{13}H_{15}F_3O_2$
- Molecular Weight: 260.25 g/mol
- Chemical Structure:

- A 2D representation of the chemical structure of **Fluvoxketone** would be depicted here, showing a pentanone chain with a methoxy group at the 5-position and a 4-(trifluoromethyl)phenyl group attached to the carbonyl carbon.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **Fluvoxketone** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Fluvoxketone** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.05	d	2H	Ar-H (ortho to C=O)
~7.75	d	2H	Ar-H (meta to C=O)
~3.35	t	2H	-CH ₂ -O-
~3.30	s	3H	-OCH ₃
~3.00	t	2H	-C(=O)-CH ₂ -
~1.90	p	2H	-C(=O)-CH ₂ -CH ₂ -
~1.70	p	2H	-CH ₂ -CH ₂ -O-

Table 2: Predicted ^{13}C NMR Data for **Fluvoxketone** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~198.0	C=O
~139.0	Ar-C (ipso to C=O)
~134.0 (q)	Ar-C (para to C=O, attached to CF_3)
~128.5	Ar-CH (ortho to C=O)
~125.8 (q)	Ar-CH (meta to C=O)
~124.0 (q)	CF_3
~72.0	$-\text{CH}_2\text{-O-}$
~58.5	$-\text{OCH}_3$
~38.0	$-\text{C}(=\text{O})\text{-CH}_2\text{-}$
~28.5	$-\text{C}(=\text{O})\text{-CH}_2\text{-CH}_2\text{-}$
~21.0	$-\text{CH}_2\text{-CH}_2\text{-O-}$

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **Fluvoxketone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950-2850	Medium-Strong	Aliphatic C-H stretch
~1690	Strong	C=O stretch (aromatic ketone) [cite:]
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1325	Strong	C-F stretch (in CF ₃)
~1250, ~1120	Strong	C-O stretch (ether)
~1160, ~1120	Strong	CF ₃ symmetric and asymmetric stretch
~850	Strong	para-disubstituted benzene C- H bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Fluvoxketone** (Electron Ionization - EI)

m/z	Possible Fragment Ion
260	[M] ⁺ (Molecular Ion)
173	[M - C ₄ H ₉ O] ⁺ (Loss of the methoxybutyl side chain)
145	[C ₇ H ₄ F ₃] ⁺ (Trifluoromethylphenyl cation)
117	[C ₇ H ₄ O] ⁺ (Benzoyl cation)
87	[C ₅ H ₁₁ O] ⁺ (Methoxybutyl fragment)
77	[C ₆ H ₅] ⁺ (Phenyl cation)
45	[C ₂ H ₅ O] ⁺ (Methoxyethyl fragment)

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Fluvoxketone** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for neat liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Grind 1-2 mg of **Fluvoxketone** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

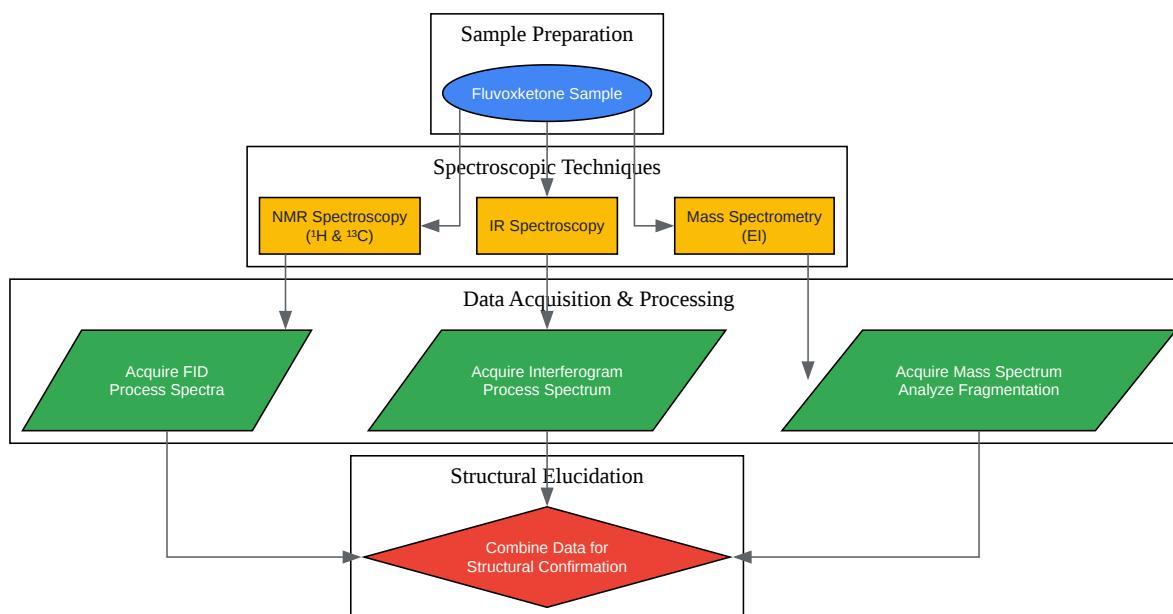
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **Fluvoxketone** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column for separation prior to introduction into the MS.
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization:
 - Set the electron energy to 70 eV.

- Maintain the ion source at an appropriate temperature (e.g., 200-250 °C) to ensure sample vaporization.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Mandatory Visualizations

Experimental Workflow

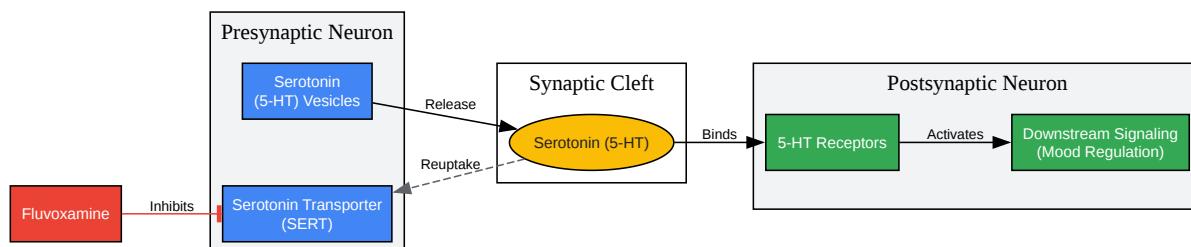


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Caption: Workflow for the spectroscopic analysis of **Fluvoxketone**.

Signaling Pathway of Fluvoxamine

Since **Fluvoxketone** is an impurity of Fluvoxamine, understanding the parent drug's mechanism of action is crucial. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI).



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Caption: Simplified signaling pathway for Fluvoxamine's action as an SSRI.

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